molecular formula C18H17NO2 B11845143 Benzyl 3,4-dihydronaphthalen-1-ylcarbamate CAS No. 920743-02-8

Benzyl 3,4-dihydronaphthalen-1-ylcarbamate

Cat. No.: B11845143
CAS No.: 920743-02-8
M. Wt: 279.3 g/mol
InChI Key: HDNNFXZDOIGZFH-UHFFFAOYSA-N
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Description

Benzyl (3,4-dihydronaphthalen-1-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have various applications in medicinal chemistry. This compound is characterized by the presence of a benzyl group attached to a 3,4-dihydronaphthalen-1-yl moiety through a carbamate linkage.

Properties

CAS No.

920743-02-8

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

benzyl N-(3,4-dihydronaphthalen-1-yl)carbamate

InChI

InChI=1S/C18H17NO2/c20-18(21-13-14-7-2-1-3-8-14)19-17-12-6-10-15-9-4-5-11-16(15)17/h1-5,7-9,11-12H,6,10,13H2,(H,19,20)

InChI Key

HDNNFXZDOIGZFH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3,4-dihydronaphthalen-1-yl)carbamate typically involves the reaction of 3,4-dihydronaphthalen-1-amine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of benzyl (3,4-dihydronaphthalen-1-yl)carbamate can be scaled up by using larger reactors and optimizing the reaction conditions to achieve higher yields. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3,4-dihydronaphthalen-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzyl (3,4-dihydronaphthalen-1-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (3,4-dihydronaphthalen-1-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ethyl (1-oxo-1-phenylpropan-2-yl)carbamate
  • Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate

Uniqueness

Benzyl (3,4-dihydronaphthalen-1-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

Benzyl 3,4-dihydronaphthalen-1-ylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Core Structure : The compound features a naphthalene derivative, which is known for its diverse biological activities.
  • Functional Groups : The presence of the carbamate functional group enhances its pharmacological profile.

Synthesis

The synthesis of this compound has been explored through various methodologies. One notable approach involves the use of chiral phosphoric acid-catalyzed enantioselective reactions. This method has demonstrated high yields and enantioselectivity in producing the desired compound from corresponding precursors .

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Inhibition of Hypoxia-Inducible Factor (HIF) : The compound has been studied for its role as a potential inhibitor of HIF-1α, a key regulator in cellular responses to hypoxia. Inhibition of HIF can lead to reduced tumor growth and improved outcomes in cancer therapies .
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, contributing to its protective effects against oxidative stress in various biological systems.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Cancer Research : In vitro studies demonstrated that the compound could inhibit the proliferation of cancer cell lines by modulating HIF pathways. This suggests potential applications in cancer treatment, particularly in tumors that exhibit hypoxic conditions .
  • Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This property is crucial for developing therapies for neurodegenerative diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study FocusBiological ActivityFindings
Cancer ProliferationInhibition of HIF-1αReduced cell viability in hypoxic conditions
NeuroprotectionAntioxidant activityProtection against oxidative stress-induced apoptosis
Enantioselective SynthesisYield and selectivityHigh enantioselectivity achieved (up to 99% ee)

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